molecular formula C24H24FN3O2 B4891820 1-(2-fluorobenzyl)-N-methyl-6-oxo-N-(4-quinolinylmethyl)-3-piperidinecarboxamide

1-(2-fluorobenzyl)-N-methyl-6-oxo-N-(4-quinolinylmethyl)-3-piperidinecarboxamide

Cat. No. B4891820
M. Wt: 405.5 g/mol
InChI Key: VFTQTODCDXFSNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorobenzyl)-N-methyl-6-oxo-N-(4-quinolinylmethyl)-3-piperidinecarboxamide, also known as QL-XII-47, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzyl)-N-methyl-6-oxo-N-(4-quinolinylmethyl)-3-piperidinecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways that are essential for cancer cell growth and proliferation. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, 1-(2-fluorobenzyl)-N-methyl-6-oxo-N-(4-quinolinylmethyl)-3-piperidinecarboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Biochemical and Physiological Effects
1-(2-fluorobenzyl)-N-methyl-6-oxo-N-(4-quinolinylmethyl)-3-piperidinecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. The compound has also been shown to inhibit cancer cell migration and invasion, which are important processes in cancer metastasis. Additionally, 1-(2-fluorobenzyl)-N-methyl-6-oxo-N-(4-quinolinylmethyl)-3-piperidinecarboxamide has been shown to reduce inflammation and oxidative stress, which are involved in the development of various diseases.

Advantages and Limitations for Lab Experiments

1-(2-fluorobenzyl)-N-methyl-6-oxo-N-(4-quinolinylmethyl)-3-piperidinecarboxamide has several advantages for lab experiments, including its potency and selectivity towards cancer cells. However, the compound also has some limitations, including its low solubility and stability, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 1-(2-fluorobenzyl)-N-methyl-6-oxo-N-(4-quinolinylmethyl)-3-piperidinecarboxamide. One area of focus is the development of new formulations and delivery methods that can improve the solubility and stability of the compound. Additionally, further studies are needed to elucidate the mechanism of action of 1-(2-fluorobenzyl)-N-methyl-6-oxo-N-(4-quinolinylmethyl)-3-piperidinecarboxamide and its potential applications in the treatment of other diseases. Finally, preclinical and clinical studies are needed to evaluate the safety and efficacy of 1-(2-fluorobenzyl)-N-methyl-6-oxo-N-(4-quinolinylmethyl)-3-piperidinecarboxamide in humans.

Synthesis Methods

1-(2-fluorobenzyl)-N-methyl-6-oxo-N-(4-quinolinylmethyl)-3-piperidinecarboxamide is a synthetic compound that can be prepared through a multi-step process involving the reaction of various reagents. The synthesis of 1-(2-fluorobenzyl)-N-methyl-6-oxo-N-(4-quinolinylmethyl)-3-piperidinecarboxamide involves the condensation of 4-quinolinemethanol with piperidine-3-carboxylic acid, followed by the reaction of the resulting intermediate with 2-fluorobenzyl chloride. The final product is obtained through the reaction of the intermediate with N-methylmorpholine and is purified through column chromatography.

Scientific Research Applications

1-(2-fluorobenzyl)-N-methyl-6-oxo-N-(4-quinolinylmethyl)-3-piperidinecarboxamide has been extensively studied for its potential applications in the treatment of various diseases. The compound has been shown to exhibit potent anticancer activity against a range of cancer cell lines, including breast, colon, and lung cancer. Additionally, 1-(2-fluorobenzyl)-N-methyl-6-oxo-N-(4-quinolinylmethyl)-3-piperidinecarboxamide has been shown to possess antimalarial activity against Plasmodium falciparum, the parasite responsible for causing malaria.

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-N-methyl-6-oxo-N-(quinolin-4-ylmethyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O2/c1-27(14-17-12-13-26-22-9-5-3-7-20(17)22)24(30)19-10-11-23(29)28(16-19)15-18-6-2-4-8-21(18)25/h2-9,12-13,19H,10-11,14-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTQTODCDXFSNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=NC2=CC=CC=C12)C(=O)C3CCC(=O)N(C3)CC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-fluorophenyl)methyl]-N-methyl-6-oxo-N-(quinolin-4-ylmethyl)piperidine-3-carboxamide

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